molecular formula C21H16N6O3 B2883685 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251678-03-1

2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2883685
CAS No.: 1251678-03-1
M. Wt: 400.398
InChI Key: GAVKZSKTZCFWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H16N6O3 and its molecular weight is 400.398. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Structural Overview

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C20H18N4O3
  • Molecular Weight : 366.39 g/mol
  • IUPAC Name : this compound

This compound features a triazolo-pyridazine core , which is known for its diverse pharmacological properties.

Anticancer Properties

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer activity. The incorporation of the oxadiazole moiety into the structure enhances its interaction with biological targets involved in cancer progression.

  • Mechanism of Action :
    • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
    • Targeting Kinases : It can also affect kinase pathways that are crucial for tumor growth and survival .
  • Case Studies :
    • In vitro studies have shown that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines including breast and lung cancer cells. For instance, a study noted that certain 1,3,4-oxadiazole derivatives demonstrated IC50 values in the low micromolar range against these cell lines .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. The oxadiazole ring is known for its efficacy against bacterial and fungal strains.

  • Research Findings :
    • Studies have reported that oxadiazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Other Biological Activities

The compound may also exhibit other pharmacological effects:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines .
  • Antioxidant Properties : The presence of the methoxy group may contribute to antioxidant activity by scavenging free radicals .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth factors and enzymes; cytotoxic effects on cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
AntioxidantScavenges free radicals

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O3/c1-29-16-9-7-15(8-10-16)20-22-19(30-25-20)13-26-21(28)27-18(24-26)12-11-17(23-27)14-5-3-2-4-6-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVKZSKTZCFWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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